

A-71915: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: A 71915

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An in-depth overview of the potent and selective natriuretic peptide receptor-A antagonist, A-71915, including its purchasing information, biochemical properties, mechanism of action, and detailed experimental protocols.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with A-71915. This document consolidates key supplier information, physicochemical properties, and detailed experimental methodologies to facilitate its use in laboratory settings. The guide also delves into the molecular signaling pathways affected by A-71915, offering a deeper understanding of its biological function.

Supplier and Purchasing Information

A-71915 is available from several reputable suppliers of research chemicals. The following table summarizes essential purchasing and storage information.

| Parameter | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 132956-87-7 | [1][2] |
| Molecular Formula | C ₆₉ H ₁₁₆ N ₂₆ O ₁₅ S ₂ | [1][2] |
| Molecular Weight | 1613.95 g/mol | [1][2] |
| Purity | ≥95% (typically assessed by HPLC) | [1][2] |
| Solubility | Soluble in water to 1 mg/mL | [1][2] |
| Storage | Store at -20°C for long-term stability. | [1][2] |
| Appearance | Typically a white to off-white powder | |
| Sequence | RCXGGRIDRIXRC (Modifications: X-3 = Cha, X-11= D-Tic, Cys-13 = C-terminal amide, Disulfide bridge: 2-13) | [1][2] |

Note: Researchers should always refer to the supplier-specific certificate of analysis for batch-specific information.

Biochemical Properties and Mechanism of Action

A-71915 is a highly potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPRA), also known as guanylyl cyclase-A (GC-A).[2][3][4] NPRA is the primary receptor for atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), hormones that play a critical role in cardiovascular homeostasis. The binding of these endogenous ligands to NPRA activates its intracellular guanylyl cyclase domain, leading to the conversion of GTP to cyclic guanosine monophosphate (cGMP).[5] cGMP, in turn, acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinase (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases to mediate various physiological responses, including vasodilation, natriuresis, and inhibition of cell growth.[4][6]

A-71915 exerts its antagonistic effect by competing with ANP and BNP for binding to NPRA, thereby inhibiting the production of cGMP and blocking the downstream signaling cascade.

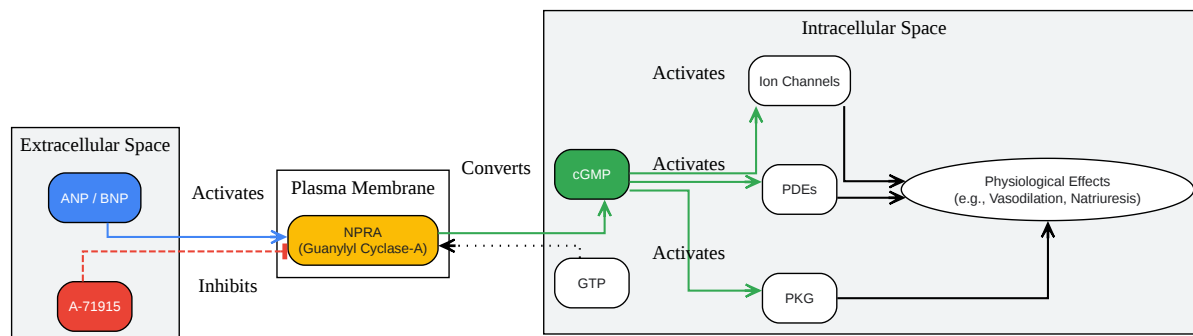
Quantitative Pharmacological Data

The potency and competitive nature of A-71915 have been characterized in various in vitro studies. The following table summarizes key pharmacological parameters.

| Parameter | Value | Cell Line/System | Reference |
|-----------|---------|--|-----------|
| pKi | 9.18 | Not specified | [2][3][4] |
| Ki | 0.65 nM | NB-OK-1 cells | [3] |
| pA2 | 9.48 | NB-OK-1 cells (against ANP-induced cGMP production) | [3] |
| pA2 | 7.51 | Human fat cells (against ANP-induced lipolysis) | [7] |

Signaling Pathway

The signaling pathway initiated by the activation of NPRA and the inhibitory action of A-71915 are depicted in the following diagram.



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NPRA signaling pathway and the inhibitory action of A-71915.

Experimental Protocols

This section provides detailed methodologies for key experiments involving A-71915, based on published literature.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of A-71915 to NPRA. Specific details may need to be optimized based on the cell line and experimental setup.

Objective: To determine the inhibitory constant (K_i) of A-71915 for the NPRA receptor.

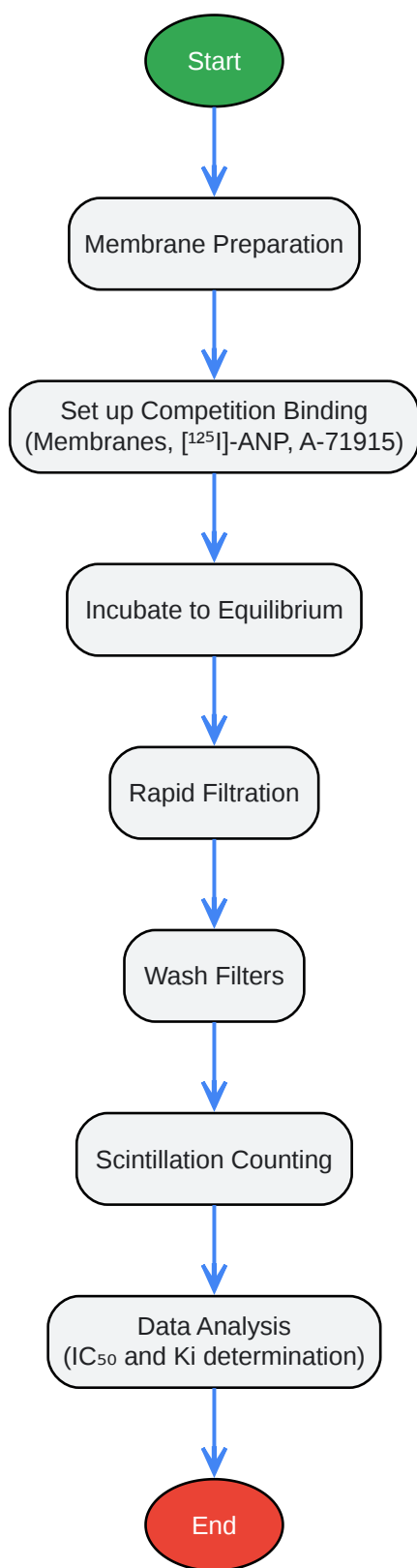
Materials:

- Cells or tissues expressing NPRA (e.g., human neuroblastoma NB-OK-1 cells)
- Radiolabeled ligand (e.g., [125 I]-ANP)

- A-71915
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Scintillation fluid
- Scintillation counter

Procedure:

- **Membrane Preparation:** Homogenize cells or tissues in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
- **Competition Binding:** In a microplate, combine the membrane preparation, a fixed concentration of radiolabeled ligand (typically at or below its K_d), and varying concentrations of A-71915.
- **Incubation:** Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
- **Filtration:** Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
- **Washing:** Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
- **Counting:** Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding of the radioligand as a function of the log concentration of A-71915. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Workflow for a radioligand binding assay.

cGMP Assay

This protocol outlines a general method for measuring the effect of A-71915 on ANP-induced cGMP production.

Objective: To determine the functional antagonist potency (pA_2) of A-71915.

Materials:

- NPRA-expressing cells (e.g., NB-OK-1 cells)
- Cell culture medium
- ANP
- A-71915
- Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
- Lysis buffer
- cGMP enzyme immunoassay (EIA) kit

Procedure:

- Cell Culture: Culture NPRA-expressing cells to near confluency in appropriate culture plates.
- Pre-treatment: Pre-incubate the cells with varying concentrations of A-71915 in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).
- Stimulation: Add varying concentrations of ANP to the wells and incubate for a short period (e.g., 10-15 minutes) to stimulate cGMP production.
- Lysis: Terminate the reaction by removing the medium and lysing the cells with the provided lysis buffer.
- cGMP Measurement: Measure the concentration of cGMP in the cell lysates using a competitive EIA kit according to the manufacturer's instructions.

- **Data Analysis:** Construct dose-response curves for ANP in the absence and presence of different concentrations of A-71915. Perform a Schild analysis to determine the pA_2 value, which provides a measure of the antagonist's potency.

Lipolysis Assay

This protocol is based on the methodology described by Moro et al. (2004) to assess the effect of A-71915 on ANP-induced lipolysis in adipocytes.^[7]

Objective: To evaluate the inhibitory effect of A-71915 on ANP-stimulated glycerol release from adipocytes.

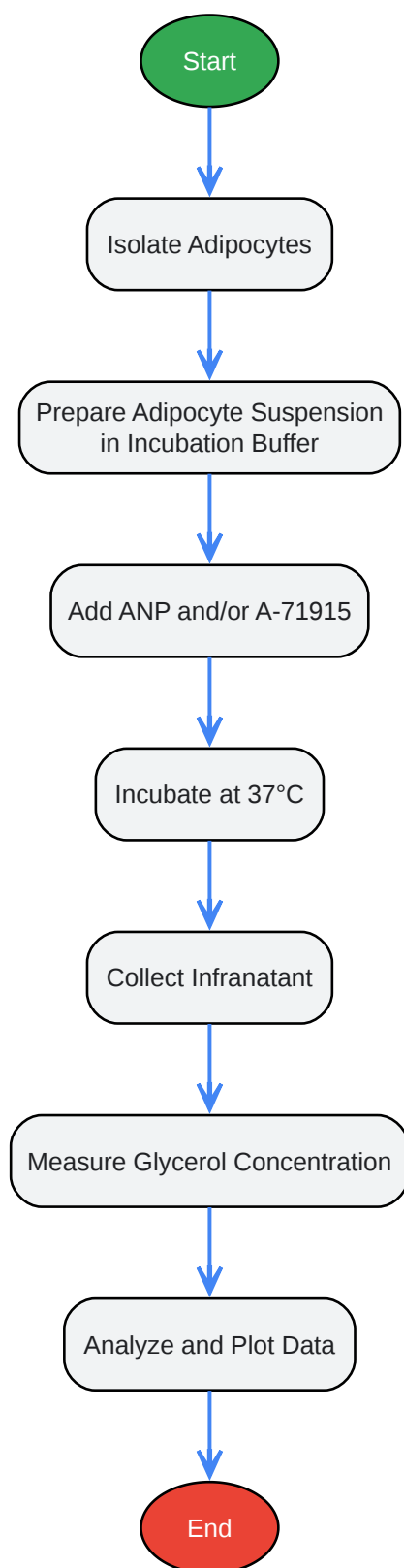
Materials:

- Isolated human or rodent adipocytes
- Krebs-Ringer bicarbonate buffer supplemented with glucose, BSA, and adenosine deaminase
- ANP
- A-71915
- Glycerol assay kit

Procedure:

- **Adipocyte Isolation:** Isolate adipocytes from adipose tissue by collagenase digestion.
- **Incubation:** Incubate a suspension of isolated adipocytes in the Krebs-Ringer buffer.
- **Treatment:** Add ANP at a concentration that elicits a submaximal lipolytic response, in the absence or presence of increasing concentrations of A-71915.
- **Lipolysis:** Incubate the adipocyte suspension at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).

- **Sample Collection:** At the end of the incubation, collect the infranatant (the aqueous layer below the floating fat cells) for glycerol measurement.
- **Glycerol Measurement:** Determine the glycerol concentration in the collected samples using a colorimetric or fluorometric glycerol assay kit.
- **Data Analysis:** Express the results as the amount of glycerol released per unit of lipid or protein. Plot the ANP-stimulated glycerol release as a function of A-71915 concentration to determine the inhibitory potency.



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Workflow for a lipolysis assay in isolated adipocytes.

Conclusion

A-71915 is a valuable pharmacological tool for studying the physiological and pathological roles of the natriuretic peptide system. Its high potency and selectivity for NPRA make it an ideal antagonist for in vitro and in vivo investigations. This technical guide provides a centralized resource to aid researchers in the procurement, handling, and experimental application of A-71915, with the goal of advancing our understanding of NPRA-mediated signaling in health and disease.

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